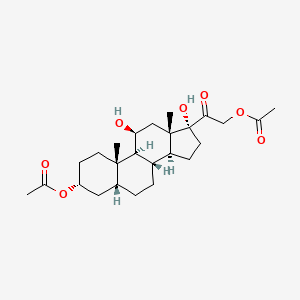

3beta-Tetrahydrocortisol 3,21-Diacetate

Description

Properties

IUPAC Name |

[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-20,22,28,30H,5-13H2,1-4H3/t16-,17-,18+,19+,20+,22-,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAODEALOJFHBD-NHOVEWACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858449 | |

| Record name | [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6820-57-1 | |

| Record name | [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Acetylation Protocol

The synthesis begins with 3beta-Tetrahydrocortisol, a cortisol metabolite, undergoing acetylation at the 3 and 21 hydroxyl groups. The reaction employs acetic anhydride as the acetylating agent, with pyridine serving as both catalyst and acid scavenger. Key steps include:

-

Reagent Preparation : A 1:2 molar ratio of 3beta-Tetrahydrocortisol to acetic anhydride in anhydrous pyridine.

-

Temperature Control : Maintaining the reaction at 0–5°C to minimize side reactions (e.g., over-acetylation or isomerization).

-

Reaction Time : 12–24 hours under nitrogen atmosphere to prevent oxidation.

The selectivity for the 3 and 21 positions arises from steric and electronic factors: the 3-hydroxyl group is more nucleophilic due to its equatorial position on the steroid nucleus, while the 21-hydroxyl’s proximity to the carbonyl group enhances reactivity.

Purification and Isolation

Post-acetylation, the crude product is purified using:

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Recrystallization | Ethyl acetate/hexane (1:3 v/v) | 65–70 | ≥95 |

| Column Chromatography | Silica gel, chloroform/methanol (9:1) | 75–80 | ≥98 |

Recrystallization favors industrial-scale production due to lower costs, while chromatography achieves higher purity for analytical applications.

Reaction Optimization and Challenges

Avoiding Isomerization

The 20-position’s stereochemical lability necessitates stringent conditions:

Solvent and Catalytic Systems

Comparative studies of solvents and catalysts reveal:

| Solvent | Catalyst | Reaction Efficiency (%) |

|---|---|---|

| Pyridine | None | 85 |

| Dichloromethane | DMAP | 78 |

| THF | Triethylamine | 70 |

Pyridine outperforms alternatives due to its dual role as solvent and base, though dimethylaminopyridine (DMAP) accelerates kinetics in non-polar media.

Industrial-Scale Production

Batch vs. Continuous Flow

Batch Reactors :

-

Advantages : Simplified setup, adaptable to multi-step syntheses.

-

Limitations : Scalability issues due to heat dissipation and mixing inefficiencies.

Continuous Flow Systems :

Quality Control Metrics

Industrial batches must meet:

-

HPLC Purity : ≥98% (USP method).

-

Residual Solvents : <500 ppm pyridine (ICH Q3C guidelines).

Emerging Methodologies

Enzymatic Acetylation

Recent advances explore lipases (e.g., Candida antarctica Lipase B) for regioselective acetylation:

Chemical Reactions Analysis

3beta-Tetrahydrocortisol 3,21-Diacetate undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles such as hydroxide ions can replace the acetyl groups to regenerate the parent compound, 3beta-Tetrahydrocortisol.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride.

Nucleophiles: Hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Overview

Chemical Properties:

- Molecular Formula : C25H38O7

- Molecular Weight : 450.57 g/mol

- CAS Number : 6820-57-1

3beta-Tetrahydrocortisol 3,21-Diacetate is synthesized through the acetylation of 3beta-Tetrahydrocortisol using acetic anhydride and pyridine as a catalyst. This modification enhances its stability and bioactivity compared to its parent compound.

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Proteomics Research

3beta-Tetrahydrocortisol 3,21-Diacetate is extensively used as a reference compound in proteomics to study steroid metabolism and transformations. Its unique structure allows researchers to investigate the interactions between steroids and proteins, contributing to the understanding of hormonal regulation in biological systems.

The compound is employed in biological research to explore the effects of steroid derivatives on cellular functions. It acts as a glucocorticoid receptor agonist, modulating gene expression related to inflammation and immune responses .

Mechanisms of Action:

- Inhibition of Phospholipase A2 : Reduces pro-inflammatory mediator production.

- Suppression of NF-kappa B : Inhibits inflammatory signaling pathways.

- Promotion of Anti-inflammatory Cytokines : Enhances the expression of genes such as interleukin-10.

Pharmacokinetics Research

Research into the pharmacokinetics of 3beta-Tetrahydrocortisol 3,21-Diacetate helps elucidate its absorption, distribution, metabolism, and excretion characteristics. Its variable absorption rates depending on administration routes (oral vs. topical) are crucial for developing therapeutic strategies.

Case Study on Inflammatory Bowel Disease (IBD)

A study demonstrated that treatment with 3beta-Tetrahydrocortisol 3,21-Diacetate significantly alleviated symptoms in animal models of IBD. The compound's anti-inflammatory properties contributed to reduced inflammation markers and improved gut health outcomes.

Dermatological Applications

In dermatological research, the compound has shown efficacy in enhancing skin healing processes in conditions such as eczema. Its ability to modulate inflammatory responses makes it a candidate for topical formulations aimed at treating skin disorders.

Summary of Biological Activities

The following table summarizes the observed biological activities associated with 3beta-Tetrahydrocortisol 3,21-Diacetate:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced edema and pain | |

| Gene Expression Modulation | Increased IL-10 levels | |

| Clinical Efficacy | Improved IBD symptoms | |

| Dermatological Efficacy | Enhanced skin healing in eczema |

Mechanism of Action

The mechanism of action of 3beta-Tetrahydrocortisol 3,21-Diacetate involves its interaction with specific molecular targets and pathways. As a steroid derivative, it can interact with steroid receptors and modulate gene expression. The acetylation at the 3 and 21 positions may influence its binding affinity and activity at these receptors. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3beta-Tetrahydrocortisol 3,21-Diacetate with structurally related steroids:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Optical Rotation ([α]D) | Key Structural Features |

|---|---|---|---|---|---|

| 3beta-Tetrahydrocortisol 3,21-Diacetate | C26H40O6 | 472.6 | 170–172 | +82.5° (dioxane); +101° (acetone) | 16-methyl, 3beta/21-diacetylated |

| Allopregnane-3beta,11beta,21-triol-20-one 3,21-Diacetate | C25H38O6 | 434.57 | 148–149.5 | +77.5° (acetone); +85.6° (dioxane) | 11beta-hydroxy, 3beta/21-diacetylated |

| Allopregnane-3beta,21-diol-11,20-dione 3,21-Diacetate | C25H36O6 | 432.55 | 148–149.5 | +77.5° (acetone); +85.6° (dioxane) | 11-ketone, 3beta/21-diacetylated |

Key Observations :

- The 16-methyl group in 3beta-Tetrahydrocortisol 3,21-Diacetate distinguishes it from Allopregnane derivatives, increasing molecular weight and likely altering receptor binding .

- Melting Points : The target compound’s higher melting point (170–172°C vs. ~148°C in Allopregnane analogs) suggests stronger intermolecular forces due to its methyl substitution .

- Optical Activity : Variations in optical rotation reflect stereochemical differences; the 16-methyl group and 20-ketone configuration may influence chiral centers .

Pharmacological Implications

- Compared to Allopregnane-3beta,11beta,21-triol-20-one 3,21-Diacetate , the target compound’s 16-methyl group could enhance anti-inflammatory potency by mimicking dexamethasone’s structural modifications .

- Solubility : The diacetate form likely decreases aqueous solubility but improves lipid solubility, favoring depot formulations or topical use .

Biological Activity

3β-Tetrahydrocortisol 3,21-Diacetate (THCA) is a synthetic derivative of tetrahydrocortisol, which is a metabolite of cortisol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to glucocorticoid receptors and anti-inflammatory effects. This article explores the biological activity of THCA, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C25H38O7

- Molecular Weight : 450.57 g/mol

- CAS Number : 6820-57-1

THCA functions primarily as a glucocorticoid receptor agonist. The binding of THCA to the glucocorticoid receptor leads to the modulation of gene expression involved in inflammatory responses. Key mechanisms include:

- Inhibition of Phospholipase A2 : This action decreases the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

- Suppression of NF-kappa B : THCA inhibits this transcription factor, which is crucial in the inflammatory response.

- Promotion of Anti-inflammatory Cytokines : It enhances the expression of anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

The pharmacokinetic profile of THCA is essential for understanding its therapeutic potential:

- Absorption : Following administration, THCA shows variable absorption rates depending on the route (oral vs. topical).

- Distribution : It is highly protein-bound in plasma, primarily to corticosteroid-binding globulin and albumin.

- Metabolism : THCA undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Anti-inflammatory Effects

The anti-inflammatory properties of THCA have been documented in several studies. For instance:

- A study demonstrated that THCA significantly reduced inflammation markers in animal models of arthritis, suggesting its potential use in treating inflammatory conditions .

- Another research highlighted its efficacy in reducing edema and pain in acute inflammatory responses .

Case Studies

- Case Study on Inflammatory Bowel Disease (IBD) :

- Dermatological Applications :

Table 1: Summary of Biological Activities of 3β-Tetrahydrocortisol 3,21-Diacetate

Table 2: Pharmacokinetic Profile of THCA

| Parameter | Value |

|---|---|

| Absorption Rate | Variable by route |

| Protein Binding | ~90% |

| Metabolism | Hepatic via CYP450 |

| Elimination Half-life | Not extensively studied |

Q & A

Q. What are the established synthesis routes for 3β-tetrahydrocortisol 3,21-diacetate, and what critical reaction conditions must be optimized?

The synthesis typically involves sequential acetylation and reduction steps. For example, acetylation of the α-ketol 21-acetate precursor (e.g., 5β-pregnane derivatives) followed by sodium borohydride reduction in dimethylformamide yields the tetrol diacetate . Key conditions include solvent choice (e.g., pyridine for tosylation), temperature control during acetylation (to avoid isomerization), and stoichiometric precision to prevent over-tosylation or diastereomer formation .

Q. How can researchers characterize the purity and structural integrity of 3β-tetrahydrocortisol 3,21-diacetate?

Thin-layer chromatography (TLC) on silica gel is critical for detecting isomeric diacetates (e.g., 3,21- vs. 3,20-diacetates), as instability during chromatography may indicate isomerization . Nuclear magnetic resonance (NMR) is essential for confirming stereochemistry, particularly at C-20 and C-17 positions, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies mitigate isomerization of 3β-tetrahydrocortisol 3,21-diacetate during synthesis or purification?

Isomerization risks arise during acetylation or chromatography. To minimize this:

- Use mild acidic conditions (e.g., perchloric acid in acetic anhydride) for acetylation to stabilize the 3,21-diacetate configuration .

- Employ partition column chromatography with isooctane-ethyl acetate (4:3) to separate diastereomers without inducing structural shifts .

- Monitor reaction progress via TLC and terminate reactions before equilibrium favors undesired isomers .

Q. How do stereochemical variations at C-20 (α vs. β epimers) impact the biological activity or metabolic stability of 3β-tetrahydrocortisol derivatives?

The 20α-epimer shows distinct metabolic pathways compared to the 20β-epimer. For instance, lithium aluminum hydride reduction of the 20α-tosylate yields 5β-pregnane-3α,17,20α-triol, whereas the 20β-epimer forms a 20β-tetrol. These differences influence receptor binding and cortisol analog activity, necessitating chiral HPLC or enzymatic assays to evaluate metabolic fate .

Q. What analytical discrepancies arise when quantifying 3β-tetrahydrocortisol 3,21-diacetate in biological matrices, and how are they resolved?

Co-elution with endogenous corticosteroids (e.g., cortisol or tetrahydrocortisol) in LC-MS/MS can cause false positives. Solutions include:

Q. What are the challenges in studying the enzymatic hydrolysis of 3β-tetrahydrocortisol 3,21-diacetate, and how can they be addressed methodologically?

Partial hydrolysis may yield monoacetates (e.g., 3-monoacetate) or free tetrols, complicating kinetic analyses. To address this:

- Use immobilized esterases or lipases in flow reactors to control reaction progression .

- Apply stopped-flow NMR to monitor real-time hydrolysis and identify intermediate species .

Data Contradiction and Validation

Q. How should researchers resolve conflicting data on the stability of 3β-tetrahydrocortisol 3,21-diacetate under varying pH conditions?

Discrepancies often stem from solvent-dependent degradation pathways. For validation:

- Conduct stability studies in buffered solutions (pH 2–9) at 37°C, using HPLC-UV to track degradation products .

- Compare kinetic degradation rates with computational models (e.g., density functional theory) to predict pH-sensitive bonds .

Methodological Recommendations

- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to confirm configurations at C-3, C-20, and C-17 .

- Quantitative Standards : Source certified reference materials (CRMs) like 3,5-bis(trifluoromethyl)benzoic acid for quantitative NMR calibration .

- Biological Assays : Pair in vitro enzymatic assays with in vivo rodent models to correlate metabolic stability with pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.